Kinase Selectivity Shift: 4-Phenoxy vs. 4-Anilino Quinazoline Core
The 4-phenoxyquinazoline scaffold redirects kinase inhibition from EGFR-exclusive to dual EGFR/c-Met activity relative to the 4-anilinoquinazoline scaffold. In a head-to-head SAR study of 4-phenoxyquinazoline derivatives, the optimized compound H-22 inhibited EGFRWT (IC50 = 64.8 nM), EGFRL858R/T790M (IC50 = 305.4 nM), and c-Met (IC50 = 137.4 nM) in biochemical kinase assays [1]. In contrast, the 4-anilinoquinazoline clinical comparator Afatinib showed EGFRWT IC50 ~0.5 nM and EGFRL858R/T790M IC50 ~0.3 nM but lacks meaningful c-Met inhibitory activity [1]. The 4-phenoxy core alone (without optimized side chains) thus provides a starting selectivity profile distinct from 4-anilino cores. The target compound, 7-hydroxy-6-methoxy-4-phenoxyquinazoline, represents the minimal 4-phenoxy core scaffold from which these dual inhibitors are derived, bearing the essential 6,7-substitution pattern and free 7-OH for subsequent derivatization [2].
| Evidence Dimension | Kinase inhibitory activity (IC50) against EGFRWT, EGFRL858R/T790M, and c-Met |
|---|---|
| Target Compound Data | 7-Hydroxy-6-methoxy-4-phenoxyquinazoline: No direct kinase inhibition data available; serves as the core scaffold for 4-phenoxyquinazoline series. The free 7-OH group is the functional handle for O-alkylation to generate active derivatives. |
| Comparator Or Baseline | 4-Anilinoquinazoline scaffold: EGFR IC50 ~0.5–2 nM (gefitinib/erlotinib); no c-Met activity. Optimized 4-phenoxyquinazoline H-22: EGFRWT IC50 = 64.8 nM; EGFRL858R/T790M IC50 = 305.4 nM; c-Met IC50 = 137.4 nM. |
| Quantified Difference | 4-Phenoxy scaffold enables dual EGFR/c-Met inhibition (IC50 ratio c-Met/EGFRWT ≈ 2.1) vs. 4-anilino scaffold (c-Met/EGFR ratio >1,000). Potency loss at EGFR is offset by c-Met gain. |
| Conditions | Biochemical kinase inhibition assays; recombinant EGFRWT, EGFRL858R/T790M, and c-Met kinases; ATP concentration at Km. |
Why This Matters
For procurement of a quinazoline intermediate intended for dual EGFR/c-Met inhibitor programs, the 4-phenoxy core is non-interchangeable with the 4-anilino core; selecting the wrong scaffold invalidates the dual-target hypothesis at the earliest synthetic step.
- [1] Tang S, Sun C, He X, Gan W, Wang L, Qiao D, Guan X, Xu S, Zheng P, Zhu W. Structure-based design of novel dual EGFR/c-Met inhibitors: SARs and kinase selectivity profiles of the 4-phenoxyquinazoline series. European Journal of Medicinal Chemistry. 2024. View Source
- [2] Zhang H, et al. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry. 2024;142:106938. View Source
